![molecular formula C12H22N2O2 B597230 tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate CAS No. 1251005-45-4](/img/structure/B597230.png)

tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

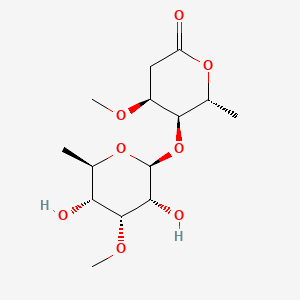

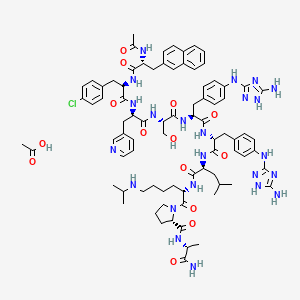

“tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate” is a chemical compound with the Inchi Code 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-6-12(14)5-4-7-13-9-12/h13H,4-9H2,1-3H3 . It is recommended to be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate” is represented by the formula C12H22N2O2 .Physical And Chemical Properties Analysis

“tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate” has a molecular weight of 226.32 . It is a white to yellow solid or liquid . The compound has a high GI absorption, is BBB permeant, and is a P-gp substrate . It has a Log Po/w (iLOGP) of 2.81, indicating its lipophilicity . Its water solubility is classified as very soluble, with a Log S (ESOL) of -1.79 .科学的研究の応用

Environmental Presence and Impact

Synthetic Phenolic Antioxidants (SPAs), including compounds related to tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate, are widely used in various products to prevent oxidative damage. These compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT), have been detected in multiple environmental matrices, indicating their widespread dissemination and potential environmental impact. Studies suggest that some SPAs may pose risks of hepatic toxicity, endocrine disruption, and carcinogenic effects, highlighting the need for future research on safer alternatives (Liu & Mabury, 2020).

Decomposition and Environmental Remediation

Research on the decomposition of Methyl tert-Butyl Ether (MTBE) by adding hydrogen in a cold plasma reactor demonstrates the feasibility of using radio frequency (RF) plasma for environmental remediation of contaminants similar to tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate. This method could be an effective approach for the degradation and conversion of hazardous compounds into less harmful substances (Hsieh et al., 2011).

Microbial Degradation

The microbial degradation of fuel oxygenates such as MTBE, and by extension related compounds, is a critical area of study for understanding the fate of these substances in the environment. Microcosm studies have shown that MTBE and tert-Butyl Alcohol (TBA), a key intermediate in the degradation process, can be biodegraded under various conditions, although the efficiency and pathways of degradation can be highly site-specific. This research suggests potential bioremediation strategies for contaminants related to tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate (Schmidt et al., 2004).

Chemical Synthesis and Industrial Application

Studies on the synthesis and application of azines and the graphical synthetic routes of pharmaceutical compounds like vandetanib demonstrate the chemical versatility and utility of tert-butyl-based compounds in pharmaceutical synthesis and other industrial applications. These reviews and studies indicate the potential of tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate and related chemicals in the synthesis of N-heterocycles and as intermediates in the production of complex molecules (Mi, 2015), (Philip et al., 2020).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has the hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

作用機序

Target of Action

This compound is a building block in organic chemistry and is often used in the synthesis of more complex molecules .

Mode of Action

As a building block, “tert-Butyl 1,6-diazaspiro[3Instead, it is used to construct more complex molecules that can interact with biological targets .

Biochemical Pathways

The specific biochemical pathways affected by “tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate” are dependent on the final compound that it is used to synthesize

特性

IUPAC Name |

tert-butyl 1,8-diazaspiro[3.5]nonane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-6-12(14)5-4-7-13-9-12/h13H,4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDLLXOIJNMILT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC12CCCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719157 |

Source

|

| Record name | tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate | |

CAS RN |

1251005-45-4 |

Source

|

| Record name | tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B597147.png)

![Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate](/img/structure/B597156.png)